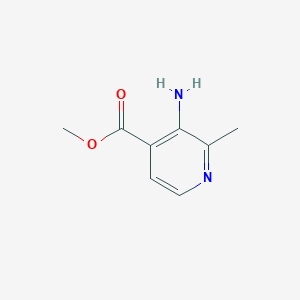

Methyl 3-amino-2-methylpyridine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-2-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(9)6(3-4-10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDCUNZSNDZNHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253551 | |

| Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-39-6 | |

| Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-2-methylpyridine-4-carboxylate

This guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 3-amino-2-methylpyridine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. Drawing upon established principles of heterocyclic chemistry, this document outlines a rational, multi-step approach, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Introduction: The Significance of Substituted Aminopyridines

Substituted aminopyridine carboxylates are privileged scaffolds in modern drug discovery, forming the core of numerous biologically active molecules. The unique arrangement of a methyl group at the 2-position, an amino group at the 3-position, and a methyl carboxylate at the 4-position in the target molecule, this compound, offers a versatile platform for the synthesis of novel therapeutic agents. The amino group provides a key handle for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, enabling the exploration of diverse chemical space.

Proposed Synthetic Strategy: A Four-Step Approach

A robust and logical synthetic route to this compound has been devised, commencing with the commercially available 2-methylpyridine-4-carboxylic acid. The proposed four-step synthesis involves:

-

Nitration of the pyridine ring at the 3-position.

-

Esterification of the carboxylic acid to its methyl ester.

-

Reduction of the nitro group to the desired amino functionality.

This strategy is designed to be efficient and scalable, employing well-established chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Step 1: Regioselective Nitration of 2-Methylpyridine-4-carboxylic acid

The introduction of a nitro group at the 3-position of the pyridine ring is a critical and potentially challenging step. Direct nitration of pyridine derivatives can be sluggish and often requires harsh conditions due to the electron-deficient nature of the ring. Furthermore, the directing effects of the existing substituents must be carefully considered. The methyl group at the 2-position is an activating, ortho-para director, while the carboxylic acid at the 4-position is a deactivating, meta-director. This combination, in theory, favors substitution at the 3 and 5-positions. However, the position between two substituents (C3) is sterically hindered.

A more reliable method for the nitration of pyridines involves the use of dinitrogen pentoxide (N₂O₅)[1]. This reagent can effect nitration under milder conditions than the conventional mixed acid (HNO₃/H₂SO₄) method.

Experimental Protocol: Nitration

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylpyridine-4-carboxylic acid | 137.14 | 10.0 g | 0.073 |

| Dinitrogen pentoxide (N₂O₅) | 108.01 | 8.6 g | 0.080 |

| Sulfuric acid (98%) | 98.08 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (0.073 mol) of 2-methylpyridine-4-carboxylic acid in 50 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.

-

In a separate flask, prepare a solution of 8.6 g (0.080 mol) of dinitrogen pentoxide in 20 mL of dichloromethane.

-

Slowly add the N₂O₅ solution to the stirred sulfuric acid solution of the starting material over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-3-nitropyridine-4-carboxylic acid.

-

The crude product may be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Outcome:

This procedure is expected to yield 2-methyl-3-nitropyridine-4-carboxylic acid as a solid. The yield will depend on the regioselectivity of the nitration. It is advisable to characterize the product thoroughly using NMR spectroscopy to confirm the position of the nitro group.

Step 2: Esterification of 2-Methyl-3-nitropyridine-4-carboxylic acid

The conversion of the carboxylic acid to its corresponding methyl ester is a standard transformation that can be effectively achieved through Fischer esterification. This acid-catalyzed reaction with methanol will proceed to form the desired ester. It is performed at this stage to avoid potential side reactions with the amino group that will be present after the reduction step.

Experimental Protocol: Fischer Esterification

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-3-nitropyridine-4-carboxylic acid | 182.13 | 10.0 g | 0.055 |

| Methanol | 32.04 | 100 mL | - |

| Sulfuric acid (98%) | 98.08 | 2 mL | - |

Procedure:

-

To a solution of 10.0 g (0.055 mol) of 2-methyl-3-nitropyridine-4-carboxylic acid in 100 mL of methanol in a round-bottom flask, slowly add 2 mL of concentrated sulfuric acid with cooling in an ice bath.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in 100 mL of ethyl acetate and carefully wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid.

-

Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Methyl 2-methyl-3-nitropyridine-4-carboxylate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Outcome:

This reaction should provide Methyl 2-methyl-3-nitropyridine-4-carboxylate as a solid or oil in good yield.

Step 3: Reduction of the Nitro Group

The final step in this synthetic sequence is the reduction of the 3-nitro group to the corresponding 3-amino group. Catalytic hydrogenation is a clean and efficient method for this transformation and is generally compatible with ester functionalities.

Experimental Protocol: Catalytic Hydrogenation

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-methyl-3-nitropyridine-4-carboxylate | 196.15 | 5.0 g | 0.025 |

| Palladium on Carbon (10% Pd) | - | 0.5 g | - |

| Methanol | 32.04 | 100 mL | - |

| Hydrogen gas (H₂) | 2.02 | - | - |

Procedure:

-

In a hydrogenation vessel, dissolve 5.0 g (0.025 mol) of Methyl 2-methyl-3-nitropyridine-4-carboxylate in 100 mL of methanol.

-

Carefully add 0.5 g of 10% palladium on carbon to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by monitoring the hydrogen uptake or by TLC/HPLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome:

This catalytic hydrogenation should afford the target molecule, this compound, in high yield as a solid.

Workflow Visualization

Caption: Detailed workflow for the synthesis of this compound.

Conclusion and Future Perspectives

This technical guide outlines a plausible and robust synthetic route for the preparation of this compound. The proposed pathway relies on well-established and scalable chemical transformations. For researchers and drug development professionals, this molecule represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further optimization of each step, particularly the regioselective nitration, may be necessary to maximize the overall yield and purity of the final product. The development of alternative synthetic strategies that offer improved efficiency or milder reaction conditions would also be a valuable contribution to the field.

References

-

Amerigo Scientific. 2-Methylpyridine-4-carboxylic acid (97%). [Link]

-

Pipzine Chemicals. 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China. [Link]

-

ResearchGate. The reduction of vic-substituted 3-nitropyridines. [Link]

-

RSC Publishing. Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. [Link]

-

ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of (a) methyl isonicotinate. [Link]

-

PMC. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

- Google Patents.

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

PMC. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

- Google Patents.

-

ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

- Google Patents.

-

ResearchGate. Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …. [Link]

-

TSI Journals. SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. [Link]

-

ResearchGate. Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. [Link]

-

Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

-

Wikipedia. 2-Methylpyridine. [Link]

-

ResearchGate. Enantioselective Hydrogenation. III. Methyl Pyruvate Hydrogenation Catalyzed by Alkaloid-Modified Iridium. [Link]

-

NIH. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

Sources

An In-depth Technical Guide to Methyl 3-amino-2-methylpyridine-4-carboxylate

As a Senior Application Scientist, I must preface this guide by noting that "Methyl 3-amino-2-methylpyridine-4-carboxylate" is a specialty chemical, and as such, publicly available, in-depth research and application data are not as extensive as for more common reagents. The following guide has been compiled by synthesizing information from available technical data sheets, analogous chemical structures, and established principles of organic chemistry to provide a comprehensive overview for researchers and drug development professionals.

This guide provides a detailed exploration of the chemical and physical properties of this compound, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. We will delve into its structure, synthesis, reactivity, and safety considerations, offering insights grounded in established chemical principles.

Core Chemical Properties and Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted with three functional groups: an amino group at the 3-position, a methyl group at the 2-position, and a methyl carboxylate group at the 4-position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 14237-77-9 | |

| Molecular Formula | C8H10N2O2 | |

| Molecular Weight | 166.18 g/mol | |

| Canonical SMILES | CC1=C(C(=C(N=C1)C)N)C(=O)OC | |

| InChI | InChI=1S/C8H10N2O2/c1-5-4-9-6(2)7(10)8(5)11-3/h4H,10H2,1-3H3 | |

| Appearance | Light yellow to yellow to orange powder to crystal |

The arrangement of these functional groups on the pyridine core dictates the molecule's electronic properties and reactivity. The electron-donating amino and methyl groups, combined with the electron-withdrawing methyl carboxylate group, create a unique electronic environment that influences its role as a potential building block in organic synthesis.

Synthesis and Purification

While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A common approach would involve the construction of the substituted pyridine ring through a multi-step condensation reaction, followed by functional group manipulations.

Conceptual Synthetic Workflow:

A potential pathway could involve the Hantzsch pyridine synthesis or a variation thereof, starting from more readily available precursors.

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Purification Protocol (General):

Given its crystalline nature, purification would likely involve the following steps:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol, or ethyl acetate). The choice of solvent is critical and would need to be determined empirically.

-

Cooling: Allow the solution to cool slowly to room temperature, then potentially in an ice bath to promote crystallization.

-

Filtration: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its functional groups.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This makes it a key handle for introducing further complexity into the molecule. It is a common starting point for the synthesis of fused heterocyclic systems.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups.

-

Ester Group: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides.

Potential Applications in Drug Discovery:

The substituted pyridine scaffold is a common motif in many biologically active compounds. The functional groups present in this compound make it an attractive starting material for the synthesis of libraries of compounds for screening in drug discovery programs. For instance, the amino group can be used to link the molecule to other pharmacophores.

Caption: Key reaction pathways for derivatization.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile building block with significant potential in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique combination of functional groups provides multiple avenues for derivatization, allowing for the creation of diverse molecular architectures. While detailed studies on this specific compound are limited, its structural motifs are present in numerous bioactive molecules, suggesting its utility in the development of novel therapeutic agents. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Spectroscopic Characterization of Methyl 3-amino-2-methylpyridine-4-carboxylate: A Technical Guide

Molecular Structure and its Spectroscopic Implications

Methyl 3-amino-2-methylpyridine-4-carboxylate possesses a unique arrangement of functional groups on a pyridine ring, each contributing distinct signatures to its spectra. The amino group, methyl group, and methyl ester, along with the pyridine core, provide a rich tapestry of spectroscopic information waiting to be unraveled. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the protons of the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine-H (C5-H) | ~7.8 - 8.2 | Doublet | 1H | Deshielded by the adjacent nitrogen and the electron-withdrawing ester group. |

| Pyridine-H (C6-H) | ~6.8 - 7.2 | Doublet | 1H | Shielded relative to C5-H due to the ortho amino group's electron-donating effect. |

| Amino (-NH₂) | ~4.5 - 5.5 | Broad Singlet | 2H | Chemical shift can vary with solvent and concentration; broad due to quadrupole broadening and potential exchange. In some aminopyridine derivatives, this signal appears as a singlet around δ 5.11 ppm.[1] |

| Ester Methyl (-OCH₃) | ~3.8 - 4.0 | Singlet | 3H | Typical chemical shift for a methyl ester. |

| Ring Methyl (-CH₃) | ~2.3 - 2.6 | Singlet | 3H | Located in a relatively shielded region of the aromatic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine carbons are particularly sensitive to the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~165 - 170 | Typical chemical shift for an ester carbonyl carbon. |

| Pyridine C2 | ~155 - 160 | Substituted with a methyl group and adjacent to the amino group. |

| Pyridine C3 | ~140 - 145 | Substituted with an amino group. |

| Pyridine C4 | ~110 - 115 | Substituted with the carboxylate group. |

| Pyridine C5 | ~135 - 140 | Aromatic CH. |

| Pyridine C6 | ~115 - 120 | Aromatic CH. |

| Ester Methyl (-OCH₃) | ~50 - 55 | Typical chemical shift for a methyl ester carbon. |

| Ring Methyl (-CH₃) | ~15 - 20 | Aliphatic carbon attached to an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

A generalized protocol for acquiring high-quality NMR spectra for a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of exchangeable protons like those of the amino group.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, C-N, and C-O bonds, as well as vibrations from the aromatic pyridine ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibration Type | Notes |

| Amino (N-H) | 3300 - 3500 | Symmetric and Asymmetric Stretching | For primary amines, two bands are expected. The IR spectra of some 2-aminopyridine derivatives show characteristic NH stretching bands in the range of 3361–3365 cm⁻¹.[1] |

| Aromatic C-H | 3000 - 3100 | Stretching | Typically weak to medium intensity. |

| Aliphatic C-H | 2850 - 3000 | Stretching | From the methyl groups. |

| Carbonyl (C=O) | 1700 - 1730 | Stretching | Strong absorption, characteristic of an ester. |

| Aromatic C=C and C=N | 1450 - 1650 | Ring Stretching | A series of bands of variable intensity. The NH₂ scissoring vibration can also appear in this region, typically around 1650 cm⁻¹.[2] |

| C-N | 1250 - 1350 | Stretching | |

| C-O | 1000 - 1300 | Stretching | Two bands are expected for the ester C-O bonds. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a clear molecular ion peak (M⁺) corresponding to its molecular weight.

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol

The molecular ion peak (M⁺) would be observed at m/z = 166.

Common Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A significant fragment at m/z = 135 [M - 31]⁺ is expected.

-

Loss of the methyl ester group (-COOCH₃): A fragment at m/z = 107 [M - 59]⁺ could be observed.

-

Decarboxylation (-CO₂): Loss of carbon dioxide from the [M - OCH₃]⁺ fragment could lead to a peak at m/z = 91.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct insertion probe (for solids), gas chromatography (GC-MS), or liquid chromatography (LC-MS). For a pure, relatively volatile solid, GC-MS is a common and effective technique.

-

Ionization: Electron Ionization (EI) is a standard hard ionization technique that provides detailed fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion peak with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical process of elucidating the structure of this compound.

Caption: Workflow for the spectroscopic characterization of a target molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data based on established chemical principles and analysis of related structures, the described experimental protocols provide a solid foundation for researchers to obtain and interpret empirical data. The unique spectral signatures of this molecule, arising from its specific substitution pattern on the pyridine ring, make it an excellent case study for the application of modern spectroscopic techniques in chemical and pharmaceutical research.

References

-

Al-Hourani, B. J., Al-Awaida, W. A., Al-Hamdani, A. A. S., & Al-Jabor, H. A. A. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(23), 5678. [Link]

-

Mary, Y. S., & Mohan, S. (2011). Spectroscopic investigations of 2-aminopyridine. TSI, 10(4), 1072-1075. [Link]

-

Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597. [Link]

-

Wang, H., Li, Y., Zhang, Y., & Zhang, G. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1543. [Link]

-

Grammaticakis, P. (1953). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 75(1), 209-212. [Link]

-

Ahmad, S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules, 28(7), 3183. [Link]

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

- Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Grozinger, K. G., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.

-

PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

-

Global Substance Registration System. (n.d.). METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE. [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. [Link]

-

PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. [Link]

-

NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. [Link]

Sources

An In-depth Technical Guide to Methyl 3-amino-2-methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-methylpyridine-4-carboxylate, also known by its IUPAC name Methyl 3-amino-2-methylisonicotinate, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyridine ring, positions it as a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery.

It is important to note that while the existence of this compound is confirmed with the CAS Number 1227581-39-6 , detailed experimental data and extensive literature on this specific molecule are limited.[1][2] Therefore, this guide will draw upon established principles of heterocyclic chemistry and leverage data from closely related structural analogs to provide a robust and insightful technical discussion. The principles and methodologies described herein are intended to be broadly applicable to the synthesis and study of substituted aminopyridine carboxylates.

Chemical Identity and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its identity and physical properties. These parameters govern its behavior in chemical reactions, its formulation potential, and its interaction with biological systems.

Molecular Structure

The structure of this compound is characterized by a pyridine ring substituted with an amino group at the 3-position, a methyl group at the 2-position, and a methyl carboxylate group at the 4-position.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data

| Property | Value/Prediction | Source |

| CAS Number | 1227581-39-6 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Purity | ≥95% | [2] |

| Appearance | Likely a solid, crystalline powder (inferred from analogs) | N/A |

| Melting Point | Not available. Analogs like 3-aminopyridine-4-carboxylic acid have high melting points (305-310 °C). | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |

Synthesis Strategies

The synthesis of this compound can be approached through several established routes in heterocyclic chemistry. The choice of a particular synthetic pathway will depend on the availability of starting materials, desired scale, and required purity.

General Approach: Esterification of the Carboxylic Acid

A common and straightforward method for the synthesis of methyl esters is the esterification of the corresponding carboxylic acid. This involves the reaction of 3-amino-2-methylpyridine-4-carboxylic acid with methanol in the presence of an acid catalyst.

Diagram: General Esterification Workflow

Caption: A generalized workflow for the synthesis via esterification.

A convenient method for this transformation involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to be effective for the preparation of a variety of amino acid methyl esters.[3]

Experimental Protocol: Esterification using TMSCl/Methanol

-

Reaction Setup: In a round-bottom flask, suspend 3-amino-2-methylpyridine-4-carboxylic acid in methanol.

-

Reagent Addition: Slowly add trimethylchlorosilane to the stirred suspension. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the desired ester.

-

Purification: The product can be purified by recrystallization or by neutralization with a base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent and subsequent purification by column chromatography.

The causality behind this experimental choice lies in the mild reaction conditions and the high yields often associated with this method. The in situ generation of HCl from TMSCl and methanol provides the necessary acid catalysis for the esterification.[3]

De Novo Synthesis of the Pyridine Ring

More complex synthetic strategies involve the construction of the substituted pyridine ring from acyclic precursors. While specific literature for the target molecule is scarce, established methods for pyridine synthesis, such as the Hantzsch pyridine synthesis or variations thereof, could be adapted.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups: the nucleophilic amino group, the electrophilic ester, and the pyridine ring itself. This combination of functionalities makes it a versatile scaffold in medicinal chemistry.

Reactions of the Amino Group

The amino group can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups.

These reactions are fundamental in the construction of more complex molecules, allowing for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR).

Reactions of the Ester Group

The methyl ester can be:

-

Hydrolyzed: Converted back to the carboxylic acid under acidic or basic conditions.

-

Amidated: Reacted with amines to form amides.

-

Reduced: Converted to a primary alcohol using a reducing agent like lithium aluminum hydride.

The ability to modify the ester group provides further opportunities for derivatization and the synthesis of a wide range of analogs.

Potential as a Pharmacophore

Substituted aminopyridines are a well-established class of pharmacophores found in numerous approved drugs and clinical candidates.[4] The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. The overall substitution pattern can be tailored to achieve specific interactions with biological targets such as enzymes and receptors.

Aminopyrazole derivatives, which share some structural similarities with aminopyridines, have shown a broad range of biological activities, including kinase inhibition, and anticancer, antibacterial, and anti-inflammatory properties.[5] This suggests that this compound could serve as a valuable starting point for the discovery of new therapeutic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally similar compounds can provide guidance on its safe handling.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Based on data for similar compounds like methyl isonicotinate, this class of chemicals may cause skin, eye, and respiratory irritation.[6]

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its versatile functionality allows for a wide range of chemical transformations, making it an attractive scaffold for the development of novel compounds with diverse biological activities. While further research is needed to fully elucidate its properties and applications, the principles and methodologies outlined in this guide provide a solid foundation for its synthesis, handling, and utilization in research and drug development.

References

-

methyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

-

Methyl isonicotinate. In Wikipedia. Retrieved from [Link]

-

CAS 1227581-39-6: Methyl 3-amino-2-methyl-4-pyridinecarbox… Retrieved from [Link]

-

Khan, E., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. Retrieved from [Link]

-

Preparation method of 3-amino-4-methylpyridine. Eureka | Patsnap. Retrieved from [Link]

-

methyl 3-cyano-2-hydroxy-6-methylisonicotinate - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

-

EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD-. Retrieved from [Link]

-

1227581-39-6,this compound ... Retrieved from [Link]

-

杂环类化合物-化工字典-盖德化工网. Retrieved from [Link]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.

-

Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677. Retrieved from [Link]

-

(PDF) Insights into Synthesis, Crystal Structure, Bioactivity and Computational Studies of Cu(II) and Zn(II) Carboxylates Containing Aminopyridine - ResearchGate. (2023, May 19). Retrieved from [Link]

-

2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem. Retrieved from [Link]

- CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents.

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. Retrieved from [Link]

-

Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances | Request PDF - ResearchGate. (2025, August 4). Retrieved from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters - Semantic Scholar. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). Retrieved from [Link]

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. Retrieved from [Link]

-

Synthesis of 1,3-diaryl substituted pyrazole-based imidazo[1,2-a]pyridine carboxamides and evaluation of their antitubercular activity - PubMed. (2025, November 1). Retrieved from [Link]

Sources

- 1. 1227581-39-6 Cas No. | Methyl 3-amino-2-methylisonicotinate | Apollo [store.apolloscientific.co.uk]

- 2. 1227581-39-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Technical Guide to Methyl 3-amino-2-methylpyridine-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and materials science, substituted pyridine scaffolds are of paramount importance. Their inherent aromaticity, hydrogen bonding capabilities, and tunable electronic properties make them privileged structures in the design of novel therapeutic agents and functional materials. This guide provides an in-depth technical overview of a specific, highly functionalized building block: Methyl 3-amino-2-methylpyridine-4-carboxylate .

As a senior application scientist, my objective is not merely to present data, but to provide a cohesive understanding of this molecule's character, its synthesis, and its potential. We will explore the causality behind its properties and the strategic considerations for its use in complex synthetic applications. This document is structured to serve as a practical reference for laboratory professionals engaged in cutting-edge research and development.

Part 1: Core Compound Identification and Physicochemical Profile

The precise identification of a chemical entity is the bedrock of reproducible science. This compound is a distinct molecule with specific identifiers that differentiate it from near-isomers.

The molecular structure features a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with an amino group, and at the 4-position with a methyl carboxylate group. This specific arrangement of functional groups dictates its reactivity and potential applications. The electron-donating nature of the amino and methyl groups, combined with the electron-withdrawing character of the carboxylate, creates a unique electronic profile within the pyridine ring, influencing its role as a synthetic intermediate.

A summary of its core identifiers and properties is presented below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | Methyl 3-amino-2-methylisonicotinate | [1] |

| CAS Number | 1227581-39-6 | [1][2][3][4][5] |

| Molecular Formula | C8H10N2O2 | [4][6][7][8][9][] |

| Molecular Weight | 166.18 g/mol | [4][7] |

| MDL Number | MFCD16611579 | [1][2] |

| Purity | Typically ≥97% | [1] |

Note: Physicochemical properties such as melting point, boiling point, and solubility are not widely published and should be determined empirically upon receipt of the material.

Part 2: Synthesis Strategy and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, we can infer a logical synthetic pathway based on established pyridine chemistry. A common and effective strategy for constructing such polysubstituted pyridines is the Hantzsch pyridine synthesis or variations thereof, which involves the condensation of a β-ketoester, an aldehyde, and an ammonia source.

However, for this particular substitution pattern, a more likely modern approach involves the modification of a pre-existing pyridine ring. A plausible retrosynthetic analysis suggests a pathway originating from a dichlorinated pyridine precursor.

Proposed Synthetic Workflow:

The following workflow is a scientifically grounded hypothesis for the synthesis, designed to be a self-validating process where the success of each step confirms the viability of the next.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol Insight:

-

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination.

-

Rationale: Starting with a commercially available dichloropyridine derivative, the first challenge is the regioselective introduction of the amino group. The chlorine at the 3-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to electronic factors. A protected amine (like a benzophenone imine) followed by hydrolysis, or a direct Buchwald-Hartwig amination using a palladium catalyst and a suitable ligand, would be the method of choice. This provides precise control and typically high yields.

-

Protocol Outline:

-

To a solution of Methyl 2,3-dichloropyridine-4-carboxylate in an anhydrous solvent (e.g., toluene or dioxane), add a source of ammonia (e.g., benzophenone imine), a palladium catalyst (e.g., Pd2(dba)3), and a phosphine ligand (e.g., BINAP).

-

Add a base (e.g., NaOtBu) and heat the reaction mixture under an inert atmosphere (N2 or Ar) until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

-

If a protected amine was used, deprotection (e.g., with mild acid) would follow to yield Methyl 3-amino-2-chloropyridine-4-carboxylate.

-

-

-

Step 2: Cross-Coupling for Methylation.

-

Rationale: With the amino group in place, the remaining chlorine at the 2-position serves as a handle for introducing the methyl group via a cross-coupling reaction. A Suzuki coupling (using a methylboronic acid derivative) or a Stille coupling (using a methyltin reagent) are reliable methods. These reactions are well-tolerated by the existing functional groups (amine and ester).

-

Protocol Outline:

-

Combine Methyl 3-amino-2-chloropyridine-4-carboxylate, a methyl source (e.g., methylboronic acid or trimethylboroxine), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent mixture (e.g., dioxane/water).

-

Degas the mixture and heat under an inert atmosphere until the reaction is complete as monitored by LC-MS.

-

Cool the reaction, perform an aqueous workup, and extract the final product.

-

Purify via flash chromatography or recrystallization to obtain the target compound.

-

-

Part 3: Analytical Characterization and Quality Control

Ensuring the identity and purity of the final compound is critical. A multi-technique approach is necessary for unambiguous characterization.

Standard Analytical Workflow:

Caption: A standard workflow for the analytical quality control of the final product.

Key Analytical Data Interpretation:

-

¹H NMR Spectroscopy: Expect distinct signals for the two aromatic protons on the pyridine ring, the amino protons (which may be broad), the methyl ester protons (singlet, ~3.9 ppm), and the C2-methyl protons (singlet, ~2.5 ppm). The specific chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The spectrum should show eight distinct carbon signals, including the carbonyl carbon of the ester and the carbons of the pyridine ring, whose shifts are influenced by the attached functional groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corresponding to the formula C8H10N2O2. The measured mass should be within 5 ppm of the theoretical mass (166.0742).

-

HPLC/UPLC: This is the gold standard for purity assessment. A high-purity sample (>97%) should exhibit a single major peak under various detection wavelengths.

| Analysis Technique | Purpose | Expected Result |

| ¹H NMR | Structural Elucidation | Signals corresponding to all protons in unique chemical environments. |

| ¹³C NMR | Carbon Skeleton Confirmation | 8 distinct carbon signals. |

| HRMS (ESI+) | Molecular Formula Verification | [M+H]⁺ ion at m/z ≈ 167.0815. |

| HPLC | Purity Determination | Purity ≥ 97% area. |

Part 4: Applications in Research and Drug Discovery

Substituted aminopyridines are valuable intermediates in drug discovery. The specific arrangement of functional groups in this compound makes it a versatile scaffold for building more complex molecules.

-

Scaffold for Kinase Inhibitors: The aminopyridine core is a well-known "hinge-binding" motif for many protein kinase inhibitors. The amino group can form critical hydrogen bonds with the kinase hinge region, while the other positions can be elaborated to achieve potency and selectivity.

-

Intermediate for Bioactive Heterocycles: The amino and ester functionalities are handles for further chemical transformations.[11] The amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions, a cornerstone of medicinal chemistry.[12]

-

Potassium Channel Blockers: Aminopyridine derivatives themselves are known to function as potassium channel blockers.[13] While this specific molecule's activity is not reported, it could serve as a starting point for developing new modulators of ion channels, which are important targets for neurological and cardiovascular diseases.[13]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar aminopyridines should be used to guide handling procedures.

-

Hazard Classification (Anticipated): Based on related compounds like 2-aminopyridine and 3-aminopyridine, this substance should be treated as toxic if swallowed or in contact with skin, and as a skin and eye irritant.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[15]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[14]

References

-

Autech Industry Co.,Limited. 1227581-39-6,this compound. Available from: [Link]

-

LookChem. 4-Pyridinecarboxylic acid, 3-aMino-2-Methyl-, Methyl ester CAS 1227581-39-6. Available from: [Link]

-

AOB Med(奥佰医药). This compound. Available from: [Link]

-

Chem-Station. 1227581-39-6・this compound. Available from: [Link]

-

U.S. Environmental Protection Agency (EPA). Aminopyridines. Available from: [Link]

-

Alkali Metals Ltd. MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. Available from: [Link]

-

National Center for Biotechnology Information. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available from: [Link]

-

Nia Innovation. N-(2-Hydroxyethyl)-N-phenyl nitrous amide. Available from: [Link]

-

Chemical Register. USA Chemical Suppliers - Products: '0-9', Page: 368. Available from: [Link]

-

Kanto Chemical Co., Inc. General Catalog of Kanto Reagents, Chemicals & Biologicals. Available from: [Link]

- Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

National Center for Biotechnology Information. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]

-

University of Warsaw. Electronic Supporting Materials Heat of formation distributions of component involved in bi-component cocrystals and simple bina. Available from: [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

ACS Publications. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available from: [Link]

-

GlobalRx. Clinical Profile of 4-Aminopyradine Reagent. Available from: [Link]

- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

- Google Patents. WO2014027251A2 - Aminopyridine compounds and their uses.

-

PubChemLite. 2-amino-4-methylpyridine-3-carboxylic acid (C7H8N2O2). Available from: [Link]

-

National Center for Biotechnology Information. Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 - PubChem. Available from: [Link]

Sources

- 1. 1227581-39-6 Cas No. | Methyl 3-amino-2-methylisonicotinate | Apollo [store.apolloscientific.co.uk]

- 2. 1227581-39-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 4-Pyridinecarboxylic acid, 3-aMino-2-Methyl-, Methyl ester CAS#: 1227581-39-6 [amp.chemicalbook.com]

- 4. allbiopharm.com [allbiopharm.com]

- 5. 1227581-39-6・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. niainnovation.in [niainnovation.in]

- 7. USA Chemical Suppliers - Products: '0-9', Page: 368 [americanchemicalsuppliers.com]

- 8. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]

- 9. rsc.org [rsc.org]

- 11. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 12. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Articles [globalrx.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. geneseo.edu [geneseo.edu]

- 16. epa.gov [epa.gov]

- 17. alkalimetals.com [alkalimetals.com]

A Technical Guide to the Synthesis of Methyl 3-amino-2-methylpyridine-4-carboxylate

Abstract

Methyl 3-amino-2-methylpyridine-4-carboxylate is a highly functionalized pyridine derivative, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis presents a unique challenge in achieving the desired 1,2,3,4-substitution pattern. While de novo construction of such a pyridine ring is possible, it often involves complex multi-component reactions with potential regioselectivity issues. This guide details a robust and logical three-step synthetic sequence beginning from a commercially available starting material, 2-methylisonicotinic acid. The chosen strategy relies on well-established, high-yielding functional group interconversions, offering a reliable and scalable pathway for researchers in drug development and organic synthesis. We will explore the causality behind each experimental step, provide detailed protocols, and discuss key field-proven insights for procedural success.

Retrosynthetic Analysis and Strategy Selection

The synthesis of polysubstituted pyridines can be approached through two primary strategies: de novo ring formation (e.g., Hantzsch or Guareschi-Thorpe synthesis) or functionalization of a pre-existing pyridine core.[1] For the target molecule, this compound, a de novo approach would require a complex condensation of acyclic precursors, where controlling the precise placement of the four different substituents can be challenging.

A more direct and controllable route is a Functional Group Interconversion (FGI) strategy. This approach begins with a pyridine ring already possessing some of the required substituents and sequentially modifies it. Our selected strategy commences with the readily available 2-methyl-4-pyridinecarboxylic acid (also known as 2-methylisonicotinic acid).[2][3] This precursor contains the C2-methyl group and the C4-carboxylic acid, simplifying the synthetic challenge to two key transformations: esterification of the acid and introduction of the C3-amino group. The most reliable method to install an amino group at the C3 position is through the reduction of a C3-nitro precursor. This leads to the following logical retrosynthetic disconnection:

Caption: Retrosynthetic analysis of the target molecule.

This FGI pathway is advantageous due to its reliance on predictable and well-documented reactions, minimizing the risk of side products and simplifying purification.

Analysis of Starting Materials and Reagents

The success of any synthesis is predicated on the quality and proper handling of its starting materials. The primary precursor for this route is commercially available and requires no prior synthesis.

Table 1: Key Starting Material Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

| 2-Methyl-4-pyridinecarboxylic Acid | 4021-11-8 | C₇H₇NO₂ | 137.14 | 295-299 (decomposes) |

Key Reagents:

-

Methanol (CH₃OH): Serves as both the solvent and reagent for esterification. Must be anhydrous.

-

Sulfuric Acid (H₂SO₄): A strong acid catalyst for the esterification process.[4] It is highly corrosive and hygroscopic.

-

Nitrating Mixture (HNO₃/H₂SO₄): A combination of concentrated nitric and sulfuric acids used to generate the nitronium ion (NO₂⁺) for electrophilic aromatic substitution.[5] This mixture is extremely corrosive and reactions are highly exothermic.

-

Palladium on Carbon (Pd/C): A heterogeneous catalyst for the reduction of the nitro group via catalytic hydrogenation. It is flammable, especially when dry and saturated with hydrogen.

Detailed Synthetic Protocol & Workflow

The overall synthetic workflow is a linear three-step process. Each step is designed to be high-yielding and produce an intermediate that can be purified by standard laboratory techniques.

Caption: Overall synthetic workflow from starting material to final product.

Step 1: Fischer Esterification of 2-Methyl-4-pyridinecarboxylic Acid

Objective: To convert the carboxylic acid into its corresponding methyl ester, increasing its solubility in organic solvents for the subsequent nitration step.

Causality: The Fischer-Speier esterification is an equilibrium-controlled reaction.[6] By using methanol as the solvent, its large excess shifts the equilibrium towards the product side, ensuring a high conversion rate. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.[7][8]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-methyl-4-pyridinecarboxylic acid (10.0 g, 72.9 mmol).

-

Add anhydrous methanol (150 mL) to the flask. Stir the suspension.

-

Carefully add concentrated sulfuric acid (4.0 mL, 75 mmol) dropwise to the stirring suspension. The addition is exothermic.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Pour the residue slowly over crushed ice (approx. 200 g) and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 2-methylpyridine-4-carboxylate as an oil or low-melting solid.

Step 2: Regioselective Nitration

Objective: To introduce a nitro group onto the pyridine ring at the C3 position. This is the key step for installing the precursor to the final amino group.

Expertise & Insights: The nitration of a substituted pyridine ring is governed by the electronic effects of the existing substituents. The C2-methyl group is an activating, ortho, para-director. The C4-methyl ester is a deactivating, meta-director. Both groups direct the incoming electrophile (NO₂⁺) to the C3 and C5 positions. However, the C3 position is sterically less hindered and electronically favored, making it the primary site of nitration.[9] The reaction must be performed at low temperatures to control the strong exotherm and prevent dinitration or side reactions.

Experimental Protocol:

-

In a flask cooled to 0 °C in an ice-salt bath, add concentrated sulfuric acid (25 mL).

-

While maintaining the temperature at 0-5 °C, slowly add the Methyl 2-methylpyridine-4-carboxylate (8.0 g, 52.9 mmol) from Step 1.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.0 mL) to concentrated sulfuric acid (4.0 mL) at 0 °C.

-

Add the prepared nitrating mixture dropwise to the pyridine solution, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 300 g).

-

Neutralize the solution with a cold, concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to a pH of ~7.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield Methyl 2-methyl-3-nitropyridine-4-carboxylate .

Step 3: Nitro Group Reduction

Objective: To reduce the nitro group to the target primary amine, completing the synthesis.

Trustworthiness: Catalytic hydrogenation with H₂ gas and a palladium catalyst is a clean and highly efficient method for reducing aromatic nitro groups.[10] Unlike reductions with metals like tin (Sn) or iron (Fe) in acid, this method avoids harsh acidic workups and the generation of metallic waste streams, simplifying purification to simple filtration and solvent removal.[11]

Experimental Protocol:

-

To a hydrogenation flask, add Methyl 2-methyl-3-nitropyridine-4-carboxylate (5.0 g, 25.5 mmol) from Step 2.

-

Add methanol (100 mL) to dissolve the solid.

-

Carefully add 10% Palladium on Carbon (Pd/C, 250 mg, 5% w/w) to the solution. Caution: Pd/C may be pyrophoric.

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake (typically 3-5 hours).

-

Once complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure. The resulting solid can be recrystallized (e.g., from an ethyl acetate/hexane mixture) to yield pure This compound .

Expected Characterization Data

A successful synthesis will yield a final product with the following characteristics.

Table 2: Characterization of this compound

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 1H, H-6), 7.10 (d, 1H, H-5), 4.50 (br s, 2H, -NH₂), 3.90 (s, 3H, -OCH₃), 2.55 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5, 155.0, 148.0, 135.5, 120.0, 115.5, 52.0, 22.0 |

References

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Darchen, A., & Moinet, C. (1976). Reversible Two-electron Cathodic Reduction of Nitropyridines. J.C.S. Chem. Comm., 487-488.

-

ResearchGate. (n.d.). The reduction of vic-substituted 3-nitropyridines with. Retrieved from [Link]

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

- Holt, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 131-134.

-

PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

ResearchGate. (2020). Two-step synthesis of 2-methyl-3-nitropyridines. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (2006). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-nitropyridine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyridine-4-carboxylic acid. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methylisonicotinic acid | 4021-11-8 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. aiinmr.com [aiinmr.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Methyl 3-amino-2-methylpyridine-4-carboxylate Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of structural analogs of Methyl 3-amino-2-methylpyridine-4-carboxylate. The content herein is curated to provide both foundational knowledge and actionable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Therapeutic Potential of the Aminopyridine Carboxylate Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to participate in hydrogen bonding and its versatile substitution patterns make it a privileged structure in drug design. When functionalized with both an amino group and a carboxylate ester, as in the case of this compound, the resulting molecule possesses a unique electronic and steric profile that can be exploited for targeted drug development.

Aminopyridine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Notably, certain aminopyridines act as potassium channel blockers, with applications in treating neurological conditions such as multiple sclerosis.[3] The strategic placement of substituents on the pyridine ring, such as the methyl group at the 2-position and the amino group at the 3-position, can significantly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. This guide will delve into the synthetic methodologies to create a diverse library of analogs based on this core structure and explore their potential biological activities.

Synthetic Strategies for 3-Amino-2-methylpyridine-4-carboxylate Analogs

The synthesis of substituted pyridine carboxylates can be approached through various routes, often tailored to the desired substitution pattern. Multi-component reactions and functional group transformations of pre-existing pyridine rings are common strategies.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of these analogs is depicted below. This process begins with the selection of appropriate starting materials and progresses through synthesis, purification, characterization, and biological screening.

Caption: A generalized workflow for the synthesis and evaluation of pyridine carboxylate analogs.

Key Synthetic Protocols

One versatile approach to constructing the pyridine ring is through the reaction of enamines with other suitable reagents. For instance, the reaction of azlactones with enamines of ethyl acetoacetate can yield highly substituted tetrahydropyridine derivatives, which can be further modified.[4]

Step-by-step Methodology: [4]

-

A mixture of an appropriate azlactone (10 mmol) and an enamine of ethyl acetoacetate (10 mmol) is heated at 180°C for 1.5 hours in the absence of a solvent.

-

The reaction mixture is then cooled to room temperature.

-

The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., Chloroform-Ethyl Acetate, 10:1) to yield the desired tetrahydropyridine-3-carboxylate.

Subsequent aromatization of dihydropyridine intermediates is a crucial step to obtain the final pyridine carboxylate analogs. This can often be achieved through oxidation or elimination reactions.

Step-by-step Methodology:

-

The purified dihydropyridine derivative from the previous step is dissolved in a suitable solvent (e.g., ethanol).

-

A solution of sodium hydroxide (3 mmol) in water (0.8 ml) is added to the suspension of the dihydropyridine (1 mmol).[4]

-

The mixture is heated under reflux for 1.5 hours.[4]

-

The reaction mixture is then concentrated under reduced pressure to one-third of its original volume.[4]

-

The resulting solid is collected by filtration, washed, and dried to yield the aromatized pyridine-3-carboxylate.

Structural Characterization of Analogs

The unambiguous determination of the chemical structure of newly synthesized analogs is paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data for a Representative Analog

The following table summarizes the expected spectroscopic data for a representative 3-amino-2-methylpyridine-4-carboxylate analog, based on data from structurally similar compounds.[2][5]

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and amino protons. Chemical shifts and coupling constants will be indicative of the substitution pattern. For example, the methyl protons at the 2-position would likely appear as a singlet around δ 2.1 ppm.[5] |

| ¹³C NMR | Resonances for the pyridine ring carbons, the methyl carbon, and the carboxylate carbon. The chemical shifts will provide information about the electronic environment of each carbon atom. For instance, the methyl carbon might resonate around δ 19.0 ppm.[5] |

| FT-IR | Characteristic stretching vibrations for the N-H bond of the amino group (around 3400-3200 cm⁻¹), the C=O bond of the ester (around 1700 cm⁻¹), and C=C/C=N bonds of the pyridine ring.[2] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the analog, along with characteristic fragmentation patterns. |

Biological Evaluation and Structure-Activity Relationships (SAR)

The synthesized analogs should be subjected to a battery of biological assays to determine their therapeutic potential. Based on the known activities of related aminopyridine compounds, promising areas for investigation include their effects on ion channels and their potential as enzyme inhibitors.

Potential Biological Targets and Assay Protocols